4-(5-Chloro-3-fluoropyridin-2-yl)-2-(thiomorpholine-4-carbonyl)morpholine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(5-Chloro-3-fluoropyridin-2-yl)-2-(thiomorpholine-4-carbonyl)morpholine is a synthetic organic compound that features a pyridine ring substituted with chlorine and fluorine atoms, as well as a morpholine ring bonded to a thiomorpholine carbonyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(5-Chloro-3-fluoropyridin-2-yl)-2-(thiomorpholine-4-carbonyl)morpholine typically involves multi-step organic reactions. One possible route could include:
Formation of the Pyridine Intermediate: Starting with a pyridine derivative, chlorination and fluorination reactions are carried out using reagents like thionyl chloride and fluorine gas or other fluorinating agents.
Coupling with Morpholine: The chlorinated and fluorinated pyridine intermediate is then coupled with morpholine under basic conditions, often using a coupling agent like N,N’-dicyclohexylcarbodiimide (DCC).
Introduction of the Thiomorpholine Carbonyl Group:
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis, and purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
4-(5-Chloro-3-fluoropyridin-2-yl)-2-(thiomorpholine-4-carbonyl)morpholine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: The chlorine and fluorine atoms on the pyridine ring can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol for nucleophilic substitution.
Major Products Formed
Oxidation: Formation of corresponding pyridine N-oxide derivatives.
Reduction: Formation of reduced morpholine derivatives.
Substitution: Formation of substituted pyridine derivatives with various functional groups.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.
Biology
In biological research, 4-(5-Chloro-3-fluoropyridin-2-yl)-2-(thiomorpholine-4-carbonyl)morpholine may be studied for its potential biological activity, including antimicrobial, antiviral, or anticancer properties.
Medicine
In medicinal chemistry, this compound could be investigated as a potential drug candidate. Its structure suggests it may interact with specific biological targets, making it a candidate for drug development.
Industry
In the industrial sector, this compound could be used in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of 4-(5-Chloro-3-fluoropyridin-2-yl)-2-(thiomorpholine-4-carbonyl)morpholine would depend on its specific application. In a biological context, it may interact with enzymes or receptors, inhibiting or activating specific pathways. The molecular targets could include proteins, nucleic acids, or other biomolecules.
Comparison with Similar Compounds
Similar Compounds
- 4-(5-Chloro-3-fluoropyridin-2-yl)-2-morpholinone
- 4-(5-Chloro-3-fluoropyridin-2-yl)-2-(morpholine-4-carbonyl)piperidine
Uniqueness
The uniqueness of 4-(5-Chloro-3-fluoropyridin-2-yl)-2-(thiomorpholine-4-carbonyl)morpholine lies in its combination of a pyridine ring with chlorine and fluorine substitutions and the presence of both morpholine and thiomorpholine carbonyl groups. This unique structure may confer specific chemical and biological properties not found in similar compounds.
Properties
IUPAC Name |
[4-(5-chloro-3-fluoropyridin-2-yl)morpholin-2-yl]-thiomorpholin-4-ylmethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17ClFN3O2S/c15-10-7-11(16)13(17-8-10)19-1-4-21-12(9-19)14(20)18-2-5-22-6-3-18/h7-8,12H,1-6,9H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FQCDHOXPBVFRHY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC(CN1C2=C(C=C(C=N2)Cl)F)C(=O)N3CCSCC3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17ClFN3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.